![molecular formula C19H17N3O5S B4713655 N-[3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-2-furamide](/img/structure/B4713655.png)
N-[3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-2-furamide
説明
N-[3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a protein that plays a crucial role in the development and activation of B cells, a type of white blood cell that produces antibodies. TAK-659 has shown promising results in preclinical studies as a potential treatment for B cell malignancies and autoimmune diseases.
作用機序
N-[3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-2-furamide binds irreversibly to a cysteine residue in the active site of BTK, preventing its activation and downstream signaling. This leads to inhibition of B cell receptor (BCR) signaling, which is required for the survival and proliferation of malignant B cells.
Biochemical and Physiological Effects
In addition to its effects on B cells, this compound has been shown to inhibit the activation of other immune cells, such as macrophages and dendritic cells, which play a role in the development of autoimmune diseases. This compound has also been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in preclinical models of rheumatoid arthritis and systemic lupus erythematosus.
実験室実験の利点と制限
One advantage of N-[3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-2-furamide is its specificity for BTK, which reduces the risk of off-target effects. However, this compound has a relatively short half-life and requires frequent dosing in preclinical models. Additionally, the irreversible binding of this compound to BTK may limit its use in clinical settings, as it could potentially lead to long-term B cell depletion.
将来の方向性
For N-[3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-2-furamide research include clinical trials in patients with B cell malignancies and autoimmune diseases. Combination therapies with other targeted therapies, such as venetoclax and lenalidomide, are also being explored. Additionally, the development of more potent and selective BTK inhibitors is ongoing, with the goal of improving efficacy and reducing off-target effects.
科学的研究の応用
N-[3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-2-furamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these models, this compound has been shown to inhibit BTK activity, leading to decreased proliferation and survival of malignant B cells. This compound has also demonstrated synergy with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models of CLL and MCL.
特性
IUPAC Name |
N-[3-[(4-acetamidophenyl)sulfonylamino]phenyl]furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S/c1-13(23)20-14-7-9-17(10-8-14)28(25,26)22-16-5-2-4-15(12-16)21-19(24)18-6-3-11-27-18/h2-12,22H,1H3,(H,20,23)(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCKQVDZLSJTRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。